N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a quinazoline core structure with a piperazine ring and dimethylamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the quinazoline core, followed by the introduction of the piperazine ring and dimethylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines with different functional groups, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
- N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
- Ribociclib : A cyclin-dependent kinase inhibitor with a similar piperazine structure.
Uniqueness
N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific quinazoline core structure combined with the piperazine ring and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76781-38-9 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3 |
InChI Key |
NUKBCKLOKSZWOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3 |
Origin of Product |
United States |
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